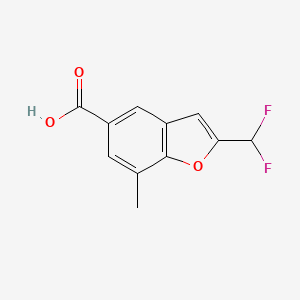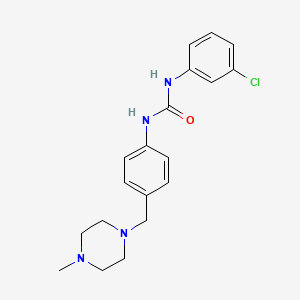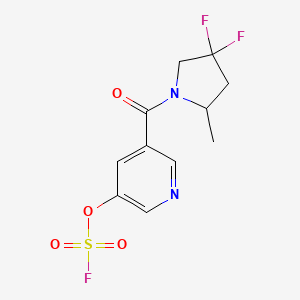
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine, also known as DFP-10825, is a small molecule drug that has gained attention in the field of cancer research due to its potential as a targeted therapy for cancer cells.
Mechanism of Action
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine binds to the ATP-binding site of HSP90, which prevents the protein from functioning properly. This leads to the degradation of client proteins that are dependent on HSP90 for their stability, including many proteins that are involved in cell growth and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis, and to inhibit the migration and invasion of cancer cells. This compound has also been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in lab experiments is its specificity for HSP90, which makes it a useful tool for studying the role of this protein in cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in vivo. Additionally, the synthesis method for this compound is complex, which can make it difficult to produce large quantities of the drug for use in experiments.
Future Directions
There are a number of future directions for research on 3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. One area of interest is the development of more efficient synthesis methods for the drug, which could make it more accessible for use in experiments. Another area of interest is the investigation of the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a targeted therapy for cancer.
Synthesis Methods
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine can be synthesized through a multistep process starting with 5-fluorosulfonyloxypyridine. The first step involves the reaction of 5-fluorosulfonyloxypyridine with N-methyl-2-pyrrolidone to form an intermediate. This intermediate is then reacted with 4,4-difluoro-2-methylpyrrolidine-1-carbonyl chloride to form the final product, this compound.
Scientific Research Applications
3-(4,4-Difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been found to have potential as a targeted therapy for cancer cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be especially effective against breast cancer cells that have become resistant to other treatments. This compound works by inhibiting the activity of a protein called HSP90, which is involved in the regulation of many cellular processes, including cell growth and survival.
properties
IUPAC Name |
3-(4,4-difluoro-2-methylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4S/c1-7-3-11(12,13)6-16(7)10(17)8-2-9(5-15-4-8)20-21(14,18)19/h2,4-5,7H,3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZKBFLBSYSBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


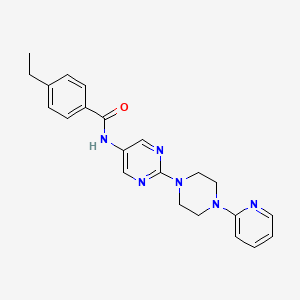
![7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945368.png)
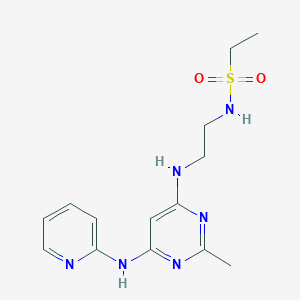
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2945370.png)

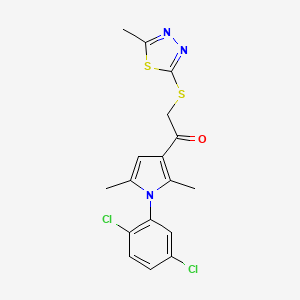
![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)
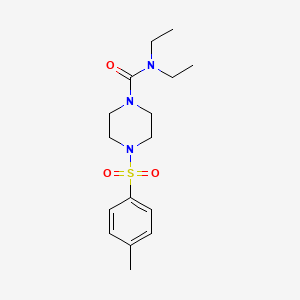
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945380.png)
